molecular formula C22H27FO5 B1260762 Fluocortin CAS No. 33124-50-4

Fluocortin

Cat. No.: B1260762
CAS No.: 33124-50-4
M. Wt: 390.4 g/mol
InChI Key: PUWHHWCHAVXSIG-NCLPIGKXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fluocortin is synthesized from flucortolone through a series of chemical reactions. The synthetic route typically includes steps such as fluorination, hydroxylation, and oxidation under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The process involves the use of high-purity reagents and catalysts to achieve the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: Fluocortin undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Reduction: Reduction of keto groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride.

Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of this compound .

Scientific Research Applications

Fluocortin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Fluocortin’s unique structural features and potent anti-inflammatory effects make it a valuable compound in both research and clinical settings.

Properties

CAS No.

33124-50-4

Molecular Formula

C22H27FO5

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid

InChI

InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1

InChI Key

PUWHHWCHAVXSIG-NCLPIGKXSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F

SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F

33124-50-4

Synonyms

fluocortolone-21-acid

Origin of Product

United States

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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